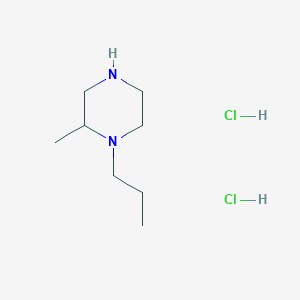
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a complex organic compound with the molecular formula C22H36O. It is known for its unique structure, which includes a chrysenyl core with multiple methyl groups and an ethanone functional group.
Méthodes De Préparation
The synthesis of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves several steps, typically starting with the preparation of the chrysenyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.
Comparaison Avec Des Composés Similaires
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone can be compared with other similar compounds, such as:
D-Homo-5α-pregnan-20-one: This compound shares a similar chrysenyl core but differs in the functional groups attached.
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanol: This compound has an alcohol group instead of an ethanone group
Propriétés
Formule moléculaire |
C22H36O |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
InChI |
InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
Clé InChI |
JGSFSCPYAZYXRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)










